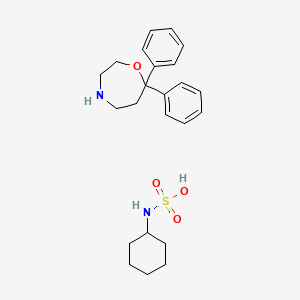

7,7-Diphenyl-1,4-oxazepane cyclohexylsulfamate

Description

Properties

IUPAC Name |

cyclohexylsulfamic acid;7,7-diphenyl-1,4-oxazepane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO.C6H13NO3S/c1-3-7-15(8-4-1)17(11-12-18-13-14-19-17)16-9-5-2-6-10-16;8-11(9,10)7-6-4-2-1-3-5-6/h1-10,18H,11-14H2;6-7H,1-5H2,(H,8,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFKGMQYLGDDHPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NS(=O)(=O)O.C1CNCCOC1(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 7,7-Diphenyl-1,4-oxazepane cyclohexylsulfamate involves several stepsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained . Industrial production methods may involve bulk synthesis techniques, including the use of large-scale reactors and purification processes to achieve high yields and purity .

Chemical Reactions Analysis

7,7-Diphenyl-1,4-oxazepane cyclohexylsulfamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

Scientific Research Applications

Organic Synthesis

Building Block in Synthesis

7,7-Diphenyl-1,4-oxazepane cyclohexylsulfamate serves as a crucial intermediate in organic synthesis. It is utilized in the construction of complex organic molecules due to its unique structural features that allow for various chemical transformations. For instance, it can be involved in the formation of sulfamate esters, which are important in drug development and agrochemicals.

Retrosynthesis Analysis

The compound is often analyzed using retrosynthetic techniques to identify feasible synthetic routes. Advanced computational tools leverage extensive databases to predict synthetic pathways involving this compound, enhancing efficiency in laboratory settings .

Medicinal Chemistry

Pharmacological Potential

Research indicates that derivatives of this compound exhibit promising pharmacological activities. Studies have suggested that modifications of this compound can lead to potential therapeutic agents targeting various diseases. Its sulfamate group is particularly relevant for the development of inhibitors for enzymes involved in metabolic pathways .

Case Studies

A notable case study investigated the compound's efficacy as an enzyme inhibitor. The results demonstrated significant inhibition of specific target enzymes, suggesting its potential role as a lead compound in drug discovery .

Materials Science

Polymer Chemistry

In materials science, this compound has been explored for its application in polymer chemistry. Its unique structure allows it to act as a monomer or cross-linking agent in the formation of advanced polymeric materials with tailored properties for specific applications such as coatings and adhesives.

Thermal Stability and Mechanical Properties

Research has shown that incorporating this compound into polymer matrices can enhance thermal stability and mechanical properties. This makes it suitable for applications where durability and resistance to environmental factors are critical .

Data Table: Applications Overview

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Organic Synthesis | Building block for complex organic molecules | Enhances efficiency in synthetic routes |

| Medicinal Chemistry | Potential enzyme inhibitor | Significant inhibition observed in case studies |

| Materials Science | Monomer for advanced polymers | Improved thermal stability and mechanical properties |

Mechanism of Action

The mechanism of action of 7,7-Diphenyl-1,4-oxazepane cyclohexylsulfamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of the Oxazepane Core

4-Allyl-7,7-diphenyl-1,4-oxazepane (CAS: 62537-41-1)

- Molecular Formula: C₂₀H₂₃NO

- Molecular Weight : 293.40 g/mol

- Key Features : Shares the 7,7-diphenyl-1,4-oxazepane core but substitutes the sulfamate group with an allyl (-CH₂CH=CH₂) moiety.

- Properties: The allyl group may increase reactivity (e.g., in polymerization or cycloaddition reactions) but reduce polarity compared to the sulfamate derivative. No biological activity data are reported .

Sulfamate-Containing Compounds

Sodium Cyclohexylsulfamate (CAS: 139-05-9)

Comparative Analysis Table

Key Research Findings and Hypotheses

Biological Activity : The diphenyl substitution pattern in imidazo-triazin-ones correlates with antimicrobial activity . For this compound, the sulfamate group may introduce enzyme-inhibitory effects (e.g., targeting carbonic anhydrases or sulfotransferases), though experimental validation is needed.

Solubility and Stability: The cyclohexylsulfamate group likely improves aqueous solubility compared to non-sulfamated analogs (e.g., 4-allyl derivatives), similar to sodium cyclohexylsulfamate’s behavior .

Synthetic Challenges : Unlike the allyl-substituted oxazepane (synthesized via straightforward alkylation), introducing the sulfamate group may require sulfamoylation reagents (e.g., sulfamoyl chlorides) under controlled conditions.

Biological Activity

Chemical Identity

7,7-Diphenyl-1,4-oxazepane cyclohexylsulfamate is a synthetic compound with the molecular formula and a molecular weight of approximately 432.58 g/mol. This compound is characterized by its oxazepane ring structure and a cyclohexylsulfamate moiety, which contribute to its unique biological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions under controlled conditions using various solvents and catalysts. The preparation methods often include oxidation, reduction, substitution, and hydrolysis reactions that modify the functional groups of the compound to enhance its biological activity.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The compound can modulate enzyme activity and influence signal transduction pathways, potentially affecting metabolic processes and gene expression regulation.

Key Mechanisms:

- Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.

- Receptor Binding: It can bind to various receptors, altering their activity and leading to physiological changes.

Research Findings

Recent studies have explored the pharmacological potential of this compound in various biological contexts:

- Antimicrobial Activity: Preliminary investigations indicate that this compound exhibits antimicrobial properties against a range of bacterial strains. The minimum inhibitory concentration (MIC) values suggest it may be effective in treating infections caused by resistant bacteria.

- Anticancer Properties: In vitro studies have suggested that this compound has potential anticancer effects. It has been shown to induce apoptosis in cancer cell lines through modulation of apoptotic pathways.

Case Studies

- Antimicrobial Efficacy Study: A study assessed the antimicrobial efficacy of this compound against pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition at concentrations ranging from 50 to 200 µg/mL, highlighting its potential as an antimicrobial agent .

- Cancer Cell Line Study: Research involving various cancer cell lines demonstrated that treatment with this compound resulted in reduced cell viability and increased markers of apoptosis. The study concluded that the compound's mechanism involves disruption of mitochondrial function leading to cell death.

Comparative Analysis

To better understand the biological activities of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 7,7-Diphenyl-1,4-oxazepane | Lacks the cyclohexylsulfamate moiety | Limited biological activity |

| Cyclohexylsulfamate derivatives | Similar sulfamate group | Varies widely; some exhibit antimicrobial properties |

| Oxazepane derivatives | Different substituents on the oxazepane ring | Varies; some show anticancer activity |

Q & A

Q. What are the recommended synthetic pathways for 7,7-Diphenyl-1,4-oxazepane cyclohexylsulfamate?

Methodological Answer: The synthesis involves two primary steps: (1) constructing the 1,4-oxazepane core and (2) introducing the cyclohexylsulfamate moiety.

- Oxazepane Formation : Start with a benzylamine derivative and a diol under acid-catalyzed cyclization. The diphenyl groups at the 7-position can be introduced via Friedel-Crafts alkylation or palladium-catalyzed cross-coupling .

- Sulfamate Incorporation : React the oxazepane intermediate with cyclohexylsulfamoyl chloride in anhydrous dichloromethane under nitrogen to avoid hydrolysis. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product .

Q. How is the structural integrity of this compound confirmed?

Methodological Answer: Use a combination of spectroscopic and crystallographic techniques:

- NMR : - and -NMR to confirm the oxazepane ring and substituent positions. Aromatic protons (δ 7.2–7.6 ppm) and cyclohexyl protons (δ 1.2–2.1 ppm) are key markers .

- X-ray Diffraction : Single-crystal X-ray analysis resolves steric effects from diphenyl groups and confirms the sulfamate ester geometry .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

Q. What are the preliminary biological screening protocols for this compound?

Methodological Answer: Initial assays focus on antimicrobial and enzyme inhibition:

- Antimicrobial Activity : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (MIC values). Include cyclohexylsulfamate analogs as controls to assess the role of the oxazepane core .

- Enzyme Assays : Evaluate inhibition of acetylcholinesterase or cytochrome P450 isoforms via fluorometric assays. Use kinetic analysis (e.g., Lineweaver-Burk plots) to determine inhibition mechanisms.

Advanced Research Questions

Q. How can steric hindrance from the diphenyl groups be mitigated during functionalization?

Methodological Answer: Steric challenges arise in electrophilic substitutions or oxidations. Strategies include:

- Reagent Selection : Use bulky Lewis acids (e.g., AlCl) to direct reactions to less hindered sites. Avoid CrO (low yield due to steric blocking) and opt for milder oxidants like TEMPO/NaClO .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reagent accessibility to the oxazepane core.

- Temperature Control : Low temperatures (−20°C to 0°C) reduce side reactions in halogenation steps .

Q. How do structural modifications (e.g., sulfamate vs. hydrochloride salts) affect pharmacological activity?

Methodological Answer: Compare derivatives via structure-activity relationship (SAR) studies:

- Salt Forms : Synthesize the hydrochloride salt (replace cyclohexylsulfamate with HCl) and test solubility (logP) and bioavailability (Caco-2 permeability assays). The sulfamate group enhances metabolic stability but may reduce CNS penetration .

- Substituent Effects : Replace diphenyl groups with cyclopropyl or halogenated aryl groups. Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins like kinases or GPCRs.

Q. What advanced techniques resolve contradictions in reported biological data?

Methodological Answer: Address discrepancies (e.g., conflicting IC values) through:

- Assay Standardization : Replicate studies under uniform conditions (e.g., pH 7.4 buffer, 37°C). Include positive controls (e.g., doxorubicin for cytotoxicity).

- Metabolite Profiling : Use LC-MS/MS to identify active metabolites that may contribute to observed effects.

- Orthogonal Validation : Confirm antiviral activity via plaque reduction assays and RT-qPCR to measure viral RNA load .

Q. What computational methods predict the compound’s stability under physiological conditions?

Methodological Answer:

- Hydrolysis Modeling : Use density functional theory (DFT) to calculate activation energies for sulfamate ester hydrolysis. Solvent models (e.g., COSMO-RS) simulate aqueous environments.

- Molecular Dynamics (MD) : Simulate interactions with serum albumin to predict protein binding and half-life. Tools like GROMACS are recommended .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.